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Compound of Interest

Butanoic acid, 3-methyl-, 1-
Compound Name:

methylbutyl ester
CAS No.: 117421-34-8
Cat. No.: B168578

Get Quote

Abstract

This guide provides a comprehensive mechanistic analysis of the Electron lonization (El) mass
spectrometry fragmentation of Isoamyl Isovalerate (3-methylbutyl 3-methylbutanoate).
Designed for analytical chemists and drug development professionals, this document moves
beyond simple peak identification to explore the causality of ion formation. We detail the
competition between McLafferty rearrangements and

-cleavages, governed by Stevenson’s Rule, and provide a validated experimental protocol for
the detection of this ester in complex matrices.

Chemical Identity & Structural Context

Isoamyl isovalerate is a fatty acid ester widely used in the flavor and fragrance industry for its
distinct "ripe apple" or "fermented fruit" profile. In drug development, it serves as a model
compound for studying the metabolism and stability of ester-linked prodrugs.

o |[UPAC Name: 3-methylbutyl 3-methylbutanoate[1][2]
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CAS Number: 659-70-1[1][2][3][4][5]

Molecular Formula:

[LI[21[4][6]L7]

Molecular Weight: 172.26 g/mol [1][2][5]

Key Structural Features:
o Isovaleryl Moiety (Acyl group): Contains a

-branched alkyl chain.

o Isoamyl Moiety (Alkoxy group): Contains a

-branched alkyl chain.

o Ester Linkage: The central electrophilic core susceptible to

-cleavage.

Fragmentation Mechanics: The "Why" Behind the
Spectrum

The EI mass spectrum (70 eV) of isoamyl isovalerate is characterized by a distinct lack of a
molecular ion (

, m/z 172) and a dominance of fragment ions derived from rearrangement and cleavage. The
fragmentation is driven by the energetic stability of the resulting carbocations and radical
cations.

The Base Peak: m/z 70 (McLafferty Rearrangement)

Contrary to simple esters (like methyl esters) where the base peak is often the McLafferty
rearrangement product of the acid moiety (m/z 74), isoamyl isovalerate displays a base peak at
m/z 70.

Mechanism: This ion arises from a McLafferty Rearrangement involving the alcohol chain
(Isoamyl group).
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e Migration: A
-hydrogen from the isoamyl tail migrates to the carbonyl oxygen.
e Cleavage: The

single bond cleaves.

o Charge Retention (Stevenson’s Rule): The fragmentation produces a neutral isovaleric acid
molecule and an isopentene radical cation (

).

o lonization Energy (IE) Comparison: The IE of isopentene (~9.1 eV) is significantly lower
than that of isovaleric acid (~10.6 eV). Therefore, the charge is retained on the alkene
fragment.

Diagnostic Significance: The presence of m/z 70 is a strong indicator of an isoamy! ester.

The Acylium lon: m/z 85 ( -Cleavage)

The second most prominent pathway is the classic

-cleavage adjacent to the carbonyl group.

Mechanism:
« lonization occurs at the carbonyl oxygen lone pair.
e Homolytic cleavage of the bond between the carbonyl carbon and the ether oxygen.

o Result: Formation of the resonance-stabilized isovaleryl acylium ion (m/z 85) and a neutral
isoamylalkoxy radical.

Secondary Fragmentation: m/z 57 (Decarbonylation)

The m/z 85 ion is metastable and possesses sufficient internal energy to undergo further
fragmentation.

Mechanism:
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e Loss of CO: The acylium ion ejects a neutral carbon monoxide molecule (28 Da).
e Result: Formation of the isobutyl carbocation (

, m/z 57).

e Note: m/z 57 can also arise directly from the isoamyl chain, but the 85

57 transition is a dominant pathway for isovalerates.

Alkyl Cations: m/z 43 and m/z 71

e M/z43 (

): The isopropyl cation. This is a ubiquitous ion in branched alkanes, derived from the "tails"
of both the acid and alcohol chains.

e m/z71(

): The isoamyl cation, formed by

cleavage.

Visualization of Fragmentation Pathways[8][9]

The following diagram illustrates the competitive pathways leading to the observed mass
spectrum.
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Caption: Mechanistic flow of Isoamyl Isovalerate fragmentation. Red indicates the base peak
(m/z 70).

Summary of Diagnhostic lons
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Relative .
. Mechanistic
m/z lon Identity Formula Abundance .
Origin
(Approx)
McLafferty
Isopentene 100% (Base
70 ) ) Rearrangement
Radical Cation Peak) _
(Alcohol side)
-Cleavage (Loss
Isovaleryl
85 _ 55 - 60% of
Acylium
)
Decarbonylation
57 Isobutyl Cation 35 - 40% of m/z 85; Alkyl
fragmentation
) Terminal alkyl
43 Isopropyl Cation 40 - 50% )
fragmentation
71 Isoamyl Cation 25 - 30% cleavage
Intact molecule
172 Molecular lon < 1% (Trace)

(highly unstable)

Experimental Protocol: Validated GC-MS Workflow

To reliably detect and identify isoamyl isovalerate, the following protocol minimizes thermal
degradation and ensures optimal ionization.

Sample Preparation[10]
e Solvent: Dichloromethane (DCM) or Hexane (HPLC Grade).

o Concentration: 10-50 ppm (approx. 10

g/mL).

 Vials: Silanized glass vials to prevent surface adsorption of esters.
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Instrumental Parameters[2][5]

o System: Gas Chromatograph coupled to Single Quadrupole Mass Spectrometer.
e Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5ms or HP-5ms), 30m x 0.25mm x 0.25

m.

o Reasoning: Non-polar columns provide excellent separation for aliphatic esters based on
boiling point.

e Carrier Gas: Helium at 1.0 mL/min (Constant Flow).
e Inlet: Splitless mode (1 min purge) at 250°C.
e Oven Program:
o Hold 40°C for 2 min.
o Ramp 10°C/min to 200°C.
o Hold 200°C for 5 min.
e MS Source: Electron lonization (EI) at 70 eV.
e Source Temp: 230°C.

e Scan Range: m/z 35 — 350.

Analytical Workflow Diagram
Sample Prep GC Separation > El Source Quadrupole > Data Analysis
I (Scan miz 35-350) (EXtraCt lon m/z 70’ 85)

Click to download full resolution via product page

Caption: Standardized GC-MS workflow for ester analysis.
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Data Interpretation & Quality Control

When analyzing unknown samples:
o Check the Base Peak: If m/z 70 is the base peak, suspect an isoamyl ester.
» Verify the Acyl Group: Look for m/z 85.[2] If present, the acid chain is likely isovaleric.[2]

e Retention Time Indexing: Calculate the Kovats Retention Index (RI). Isoamyl isovalerate
typically elutes around Rl 1130-1150 on a DB-5 column.

e Blank Subtraction: Always subtract the solvent blank to remove column bleed (m/z 207, 281)
which can interfere with trace analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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